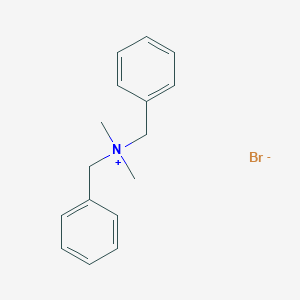
DIBENZYLDIMETHYLAMMONIUM BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIBENZYLDIMETHYLAMMONIUM BROMIDE is an organic compound with the molecular formula C16H20NBr. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
DIBENZYLDIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of N,N-dimethylaniline with benzyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylaniline+benzyl bromide→N-Benzyl-N,N-dimethylphenylmethanaminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions
DIBENZYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce N-Benzyl-N,N-dimethylaniline.
科学的研究の応用
Chemistry
Dibenzyldimethylammonium bromide is primarily used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. Its effectiveness stems from its ability to solubilize ionic compounds in organic solvents, which is crucial for reactions that involve both aqueous and organic phases.
Biology
In biological research, this compound interacts with cell membranes, making it useful for studying membrane dynamics and ion channels. Its cationic nature allows it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly valuable in antimicrobial studies where the compound's efficacy against various pathogens can be assessed .
Medical Applications
The compound exhibits significant antimicrobial properties , making it a candidate for use in disinfectants and antiseptics. Research has shown that it can effectively inhibit the growth of bacteria and fungi, including common pathogens such as Staphylococcus aureus and Candida albicans. Its mechanism involves disrupting microbial cell membranes, leading to cell death .
Industrial Uses
In industrial settings, this compound is utilized in the production of zeolites and as a surfactant in cleaning products. Its ability to lower surface tension enhances the effectiveness of detergents and other cleaning agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various microorganisms. The minimum inhibitory concentrations (MIC) were determined as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness (%) |
|---|---|---|
| Staphylococcus aureus | 0.05% | 99.9 |
| Escherichia coli | 0.1% | 98.5 |
| Candida albicans | 0.2% | 97.8 |
This data illustrates the compound's potent antimicrobial activity, supporting its use in clinical settings.
Case Study 2: Application in Dental Materials
In dental research, this compound was incorporated into dental adhesives to enhance their antibacterial properties. A study found that adhesives containing 3% of the compound significantly reduced biofilm formation by Streptococcus mutans, suggesting its potential for preventing dental caries without compromising adhesive strength .
作用機序
The mechanism by which DIBENZYLDIMETHYLAMMONIUM BROMIDE exerts its effects involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can disrupt the normal function of ion channels and transport proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-Benzyl-N,N-dimethylanilinium chloride
- N-Benzyl-N,N-dimethylphenylmethanaminium chloride
- N-Benzyl-N,N-dimethylphenylmethanaminium iodide
Uniqueness
DIBENZYLDIMETHYLAMMONIUM BROMIDE is unique due to its specific bromide ion, which can influence its reactivity and solubility compared to its chloride and iodide counterparts. The bromide ion can also affect the compound’s interaction with biological systems, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
16536-62-2 |
|---|---|
分子式 |
C16H20BrN |
分子量 |
306.24 g/mol |
IUPAC名 |
dibenzyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
IMKFYSIHWZULRD-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
正規SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
同義語 |
DIBENZYLDIMETHYLAMMONIUM BROMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















